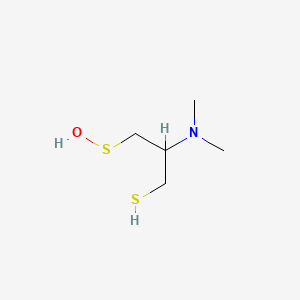![molecular formula C29H28S3 B14498185 1,1',1''-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene CAS No. 62910-88-7](/img/structure/B14498185.png)
1,1',1''-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’'-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene is a complex organic compound characterized by its unique structure, which includes multiple benzene rings and sulfur atoms
Preparation Methods
The synthesis of 1,1’,1’'-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene typically involves multi-step organic reactions. One common method includes the condensation reaction of benzophenone derivatives with thiol-containing compounds in the presence of catalysts such as zinc powder and titanium tetrachloride . The reaction conditions often require controlled temperatures and inert atmospheres to prevent oxidation and ensure high yields.
Industrial production methods may involve scaling up these reactions using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
1,1’,1’'-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert sulfoxides back to sulfides.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings, using reagents like halogens or nitro compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while substitution with bromine can produce brominated derivatives.
Scientific Research Applications
1,1’,1’'-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials with unique properties.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 1,1’,1’'-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene exerts its effects involves interactions with various molecular targets. The sulfur atoms in the compound can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. Additionally, its aromatic rings can participate in π-π stacking interactions, which are important in the formation of supramolecular structures.
Comparison with Similar Compounds
1,1’,1’'-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene can be compared with other similar compounds, such as:
1,1’,1’'-(2-Phenylethane-1,1,1-triyl)tris(1H-benzo[d][1,2,3]triazole): This compound also features multiple benzene rings but differs in the presence of triazole groups instead of sulfur atoms.
1,1,1-(2-Phenylethane-1,1,1-triyl)tris(1H-benzo[d][1,2,3]triazole): Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
The uniqueness of 1,1’,1’'-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene lies in its combination of sulfur atoms and benzene rings, which impart specific reactivity and potential for diverse applications.
Properties
CAS No. |
62910-88-7 |
|---|---|
Molecular Formula |
C29H28S3 |
Molecular Weight |
472.7 g/mol |
IUPAC Name |
[1,2-bis(benzylsulfanyl)-2-phenylethyl]sulfanylmethylbenzene |
InChI |
InChI=1S/C29H28S3/c1-5-13-24(14-6-1)21-30-28(27-19-11-4-12-20-27)29(31-22-25-15-7-2-8-16-25)32-23-26-17-9-3-10-18-26/h1-20,28-29H,21-23H2 |
InChI Key |
NDRWLCVTGWNVOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC(C2=CC=CC=C2)C(SCC3=CC=CC=C3)SCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


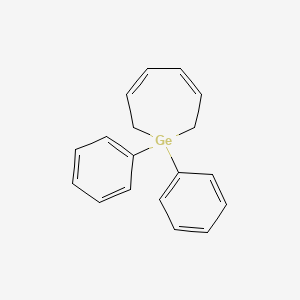
![1-Methylspiro[bicyclo[3.1.0]hexane-6,1'-cyclopentan]-3-one](/img/structure/B14498124.png)
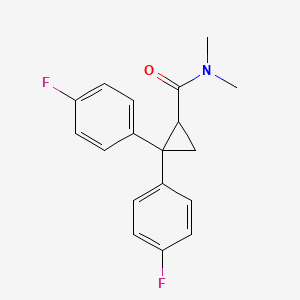
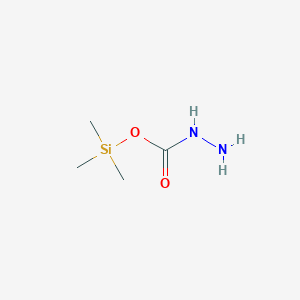





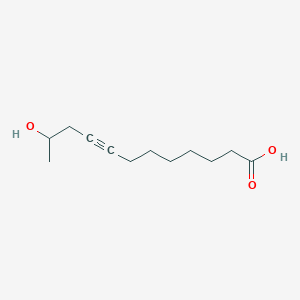
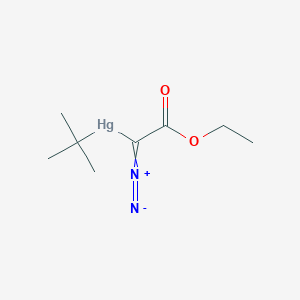
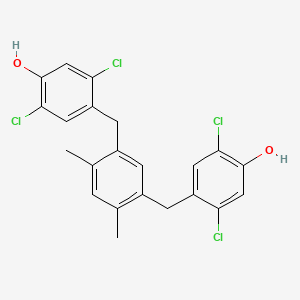
![{1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol](/img/structure/B14498190.png)
